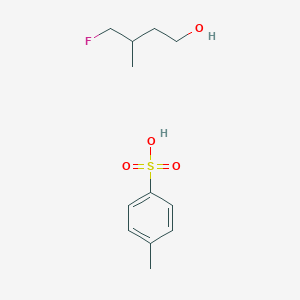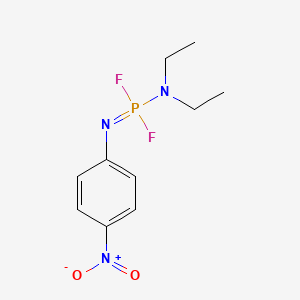
Tetraphen-12-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraphen-12-OL typically involves the hydroxylation of tetraphene. One common method is the catalytic hydroxylation using transition metal catalysts under controlled conditions. The reaction can be carried out in the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, where tetraphene is subjected to hydroxylation in reactors designed for high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure maximum production .
Chemical Reactions Analysis
Types of Reactions
Tetraphen-12-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of tetraphenone or tetraphenquinone.
Reduction: Formation of dihydrotetraphenol.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Tetraphen-12-OL has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activities, including its role as an endocrine disruptor.
Mechanism of Action
The mechanism of action of Tetraphen-12-OL involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis or carcinogenesis. The hydroxyl group allows for hydrogen bonding with biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Tetraphene: The parent compound without the hydroxyl group.
Benzo[a]anthracene: A structurally similar polycyclic aromatic hydrocarbon.
Phenanthrene: Another polycyclic aromatic compound with three fused benzene rings.
Uniqueness
Tetraphen-12-OL is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and biological activity compared to its parent compound, tetraphene, and other similar polycyclic aromatic hydrocarbons .
Properties
CAS No. |
103385-39-3 |
|---|---|
Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
benzo[a]anthracen-12-ol |
InChI |
InChI=1S/C18H12O/c19-18-16-8-4-2-6-13(16)11-14-10-9-12-5-1-3-7-15(12)17(14)18/h1-11,19H |
InChI Key |
ABCWCVIOGPCFCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C(=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide](/img/structure/B14337150.png)
![5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14337154.png)
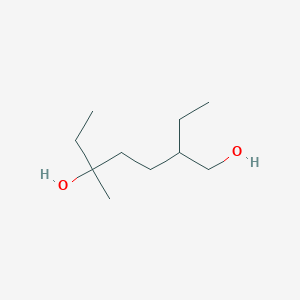
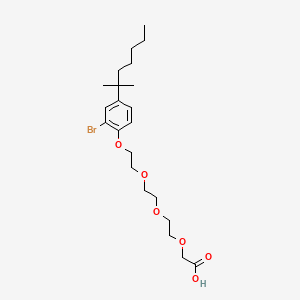
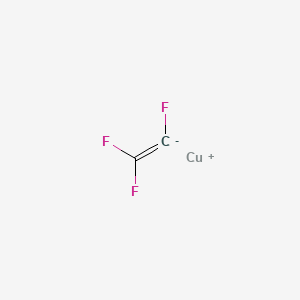
![1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-](/img/structure/B14337182.png)
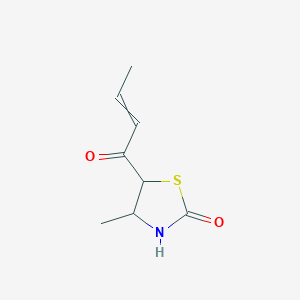
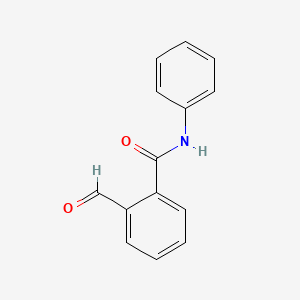
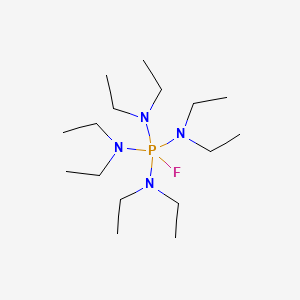

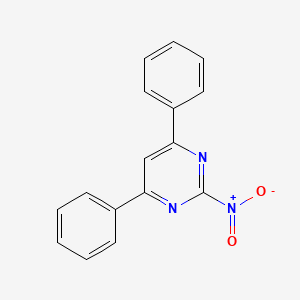
![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)
